molecular formula C7H7F3N2O2S B1438916 N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 23375-15-7

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B1438916
CAS No.: 23375-15-7
M. Wt: 240.21 g/mol
InChI Key: UJKATHBULMRPFK-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide is an organic compound that features a trifluoromethanesulfonamide group attached to a 4-aminophenyl ring

Scientific Research Applications

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Sulfonamides, for example, inhibit the growth of bacteria by competing with para-aminobenzoic acid in the biosynthesis of folic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 4-aminophenyl derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: 4-aminophenyl derivative and trifluoromethanesulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, as well as automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: An aromatic amine with similar structural features but lacking the trifluoromethanesulfonamide group.

    4-Aminobenzoic Acid: Another aromatic amine with a carboxylic acid group instead of the trifluoromethanesulfonamide group.

    Sulfanilamide: A sulfonamide derivative with a similar sulfonamide group but different aromatic substitution.

Uniqueness

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. These properties make it valuable in applications where specific interactions with biological or chemical targets are required.

Properties

IUPAC Name

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-3-1-5(11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKATHBULMRPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide
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N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

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